(2-Aminopyridin-4-yl)dimethylphosphine oxide
Description
(2-Aminopyridin-4-yl)dimethylphosphine oxide (CAS: 2361977-47-9) is a heterocyclic organophosphorus compound with a molecular weight of 170.15 g/mol and the formula C₇H₁₁N₂OP. It features a pyridine ring substituted with an amino group at position 2 and a dimethylphosphine oxide group at position 4. This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of brigatinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer .
The compound’s phosphine oxide moiety enhances solubility and binding affinity to biological targets, while the pyridine ring contributes to electronic modulation and metabolic stability . It is classified as a 6.1 hazard (toxic substances) under UN 2811, requiring storage at 2–8°C in dark, dry conditions .
Structure
3D Structure
Properties
IUPAC Name |
4-dimethylphosphorylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUOCCWPLNFUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopyridin-4-yl)dimethylphosphine oxide typically involves the reaction of 2-aminopyridine with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Aminopyridin-4-yl)dimethylphosphine oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The amino and phosphine oxide groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphine derivatives with lower oxidation states. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Aminopyridin-4-yl)dimethylphosphine oxide is a phosphine oxide derivative with the molecular formula C7H11N2OP and a molecular weight of 170.15 . Phosphine oxides, while rare in currently approved phosphorus-containing pharmaceuticals, are gaining recognition in medicinal chemistry for their unique structural features and advantages in drug development .
Application of Phosphine Oxides in Medicinal Chemistry
Phosphine oxides possess a strong hydrogen bond acceptor attached to a tetrahedral center, offering three potential vectors for derivatization . These compounds exhibit sufficient chemical stability and are more polar than classical functional groups like amides or sulfonamides . Incorporating a dimethylphosphine oxide (POMe2) substituent into organic compounds can significantly increase solubility and decrease lipophilicity .
Case Study: Brigatinib
Brigatinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, is approved for treating ALK-positive non-small cell lung cancer (NSCLC) in several countries . It contains a phosphine oxide fragment . The introduction of dimethylphosphine oxide (DMPO) into the 2'-methoxyaniline group and the ortho-substituted position on C4 aniline improved the activity and selectivity of the compound, which contributed to the successful development of brigatinib as a new treatment option for patients with non-small cell lung cancer .
Improving Drug Solubility and Metabolic Stability
Incorporating the POMe2 substituent into Prazosin, an antihypertensive drug with poor water solubility, led to a more soluble analog . This modification significantly increased solubility and decreased lipophilicity while maintaining similar biological profiles in vivo compared to Prazosin . The increased polarity of phosphine oxide analogs can also lead to improved metabolic stability, which translates to an increased half-life in human liver microsomes .
Phosphine Oxide Derivatives
Other examples of aminopyridine dimethylphosphine oxides include:
Mechanism of Action
The mechanism of action of (2-Aminopyridin-4-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The amino and phosphine oxide groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (2-Aminopyridin-4-yl)dimethylphosphine oxide with three structurally related compounds:
Key Observations:
Aromatic Ring Differences: Pyridine-based compounds (e.g., the target compound) exhibit enhanced electronic effects due to the nitrogen atom, improving interactions with polar biological targets. Benzene derivatives (e.g., (2-Amino-4-fluorophenyl)dimethylphosphine oxide) lack this nitrogen, reducing basicity but increasing hydrophobicity . Fluorine substitution in the benzene derivative increases molecular weight (187.15 vs.
Substituent Positioning: In (6-Aminopyridin-3-yl)dimethylphosphine oxide, the amino and phosphine oxide groups are positioned at C6 and C3, respectively. This spatial arrangement may reduce steric hindrance compared to the target compound, affecting binding kinetics .
Biological Activity
(2-Aminopyridin-4-yl)dimethylphosphine oxide is a phosphine oxide derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of phosphine oxides known for their diverse applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potentials.
The mechanism of action for this compound involves several biochemical interactions:
- Target Interaction : Phosphine oxides can act as ligands, binding to specific enzymes or receptors, thus modulating their activity. This interaction is crucial for their role in drug development and therapeutic applications .
- Structural Features : The compound possesses a strong hydrogen bond acceptor due to its phosphine oxide group, which enhances its solubility and biological profile compared to classical functional groups like amides or sulfonamides.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits increased polarity, which contributes to improved metabolic stability and half-life in biological systems. This property is particularly beneficial for enhancing the bioavailability of drugs derived from this compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines while showing minimal effects on non-cancerous cells. This selectivity is promising for developing targeted cancer therapies .
- Topoisomerase Inhibition : Similar phosphine oxide derivatives have been shown to inhibit topoisomerase I (TOP1), an essential enzyme in DNA replication and repair. Compounds with this activity are valuable in cancer treatment as they can induce apoptosis in rapidly dividing cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against specific bacterial strains, although further research is needed to elucidate its full antimicrobial spectrum.
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Cancer Cell Line Studies : In vitro studies showed that the compound inhibited cell proliferation in various cancer types, including breast and lung cancers, with IC50 values indicating effective concentrations for therapeutic use .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer cells .
Comparison with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Enzyme inhibition, ligand binding |
| Diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxides | TOP1 inhibition | Induces apoptosis in cancer cells |
| 2-Ethoxy-4-formylphenoxy-methylbenzonitrile | Antimicrobial | Modulates enzyme activity |
Q & A
Q. Optimization Parameters :
- Temperature (80–120°C) and solvent polarity (DMF > THF) influence yield.
- Monitor reaction progress via TLC or LC-MS to identify intermediates.
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Key Techniques :
Vibrational Spectroscopy (IR/Raman) :
- The P=O stretch appears at 1150–1250 cm⁻¹ , while C–N (pyridine) stretches occur at 1550–1600 cm⁻¹ .
- Compare with dimethylphosphine oxide benchmarks (e.g., NIST data ).
NMR :
- ¹H NMR : Pyridine protons resonate at δ 7.5–8.5 ppm; methyl groups on phosphorus at δ 1.5–2.0 ppm.
- ³¹P NMR : A singlet near δ 35–40 ppm confirms the phosphine oxide moiety .
X-ray Crystallography :
Q. Table 1: Key Vibrational Assignments
| Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| P=O stretch | 1180–1220 | |
| C–N (pyridine) | 1560–1590 |
Advanced: How does the coordination chemistry of this compound influence its catalytic applications?
Methodological Answer:
The ligand exhibits P,O-chelation , enabling:
- Transition-metal complexes : Forms stable Pd or Pt adducts for cross-coupling reactions (e.g., Suzuki-Miyaura). The amino-pyridine moiety enhances electron donation, improving catalytic turnover .
- Hydrogen-bonding networks : The P=O group acts as a hydrogen-bond acceptor, stabilizing catalytic intermediates in asymmetric synthesis .
Q. Experimental Design :
- Screen metal precursors (e.g., PdCl₂, PtCl₂) in anhydrous THF.
- Characterize complexes via X-ray diffraction and cyclic voltammetry to assess redox activity.
Advanced: How should researchers address contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Contradictions (e.g., P=O frequency variations) arise from:
Q. Resolution Workflow :
Replicate experiments under inert conditions (glovebox).
Cross-validate with multiple techniques (e.g., Raman and IR).
Advanced: What role does the dimethylphosphine oxide group play in pharmacodynamic studies?
Methodological Answer:
In drug design (e.g., brigatinib analogs):
Q. In Vitro Testing :
- Conduct SPR (surface plasmon resonance) to measure binding kinetics.
- Use MD simulations to map hydrogen-bond interactions with protein targets.
Advanced: What challenges arise in crystallographic refinement of this compound?
Methodological Answer:
Key Issues :
Q. Table 2: SHELXL Refinement Parameters
| Parameter | Value |
|---|---|
| R-factor (final) | < 0.05 |
| P=O bond length | 1.48 ± 0.02 Å |
Advanced: How can computational methods model the conformational flexibility of this compound?
Methodological Answer:
Approaches :
Torsional Potential Analysis :
- Fit experimental Raman data (e.g., 177–190 cm⁻¹ torsional modes) to a 2D potential energy surface .
- Use DFT (B3LYP/6-311+G*) to calculate barrier heights.
MD Simulations :
- Simulate in explicit solvent (e.g., water, DMSO) to assess solvent-induced conformational changes.
Q. Table 3: Torsional Constants
| Mode | V₃ (cm⁻¹) | V₃₃ (cm⁻¹) |
|---|---|---|
| A" | 380 | 45 |
| A' | 336 | 32 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
